Cas no 367-12-4 (2-Fluorophenol)
2-Fluorophenol Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluorophenol
- 2-FLUOROHYDROXYBENZENE
- O-FLUOROPHENOL
- 1-Fluoro-2-hydroxybenzene
- 2-fluoro-pheno
- 2-Hydroxyfluorobenzene
- o-fluoro-pheno
- Phenol, o-fluoro-
- Fluorophenolmincolorlessliq
- o-Fluorophenol 2-Fluorophenol
- 2-FLUOROPHENOL, 1000MG, NEAT
- 1-Bromo-3-fluorobezene
- Phenol, 2-fluoro-
- 2-Fluorophenol f
- 2-Fluorophenol solution
- 2-Fluorophenolneat
- Acid Surrogate Standard
- Organic Acids Surrogate
- 2-fluoro-phenol
- 2-fluorophenyl
- 2-Flurophenol
- fluorophenol
- ortho-fluorophenol
- Phenol,2-fluoro
- Phenol,o-fluoro
- Phenol, fluoro-
- I9OW1NLY9R
- HFHFGHLXUCOHLN-UHFFFAOYSA-N
- 2-fluoro phenol
- zlchem 276
- PubChem2313
- DSSTox_RID_82528
- DSSTox_CID_27729
- DSSTox_GSID_47745
- KSC222E5R
- CHEM
- DTXSID0047745
- NSC 10294
- 4-06-00-00770 (Beilstein Handbook Reference)
- NSC10294
- NCGC00260461-01
- 367-12-4
- AKOS000118964
- CCRIS 1226
- MFCD00002155
- SCHEMBL78212
- F0150
- Phenol, 2-fluoro-; Phenol, o-fluoro- (6CI,7CI,8CI); 2-Fluorophenol; 1-Fluoro-2-hydroxybenzene; NSC 10294; o-Fluorophenol
- HY-41755
- EINECS 206-681-2
- Q27280615
- CAS-367-12-4
- 4-(2-FLUOROPHENOXY)-1-BUTANOL
- CHEMBL224144
- EN300-19239
- Tox21_202915
- FT-0612445
- UNII-I9OW1NLY9R
- PS-9254
- NSC-10294
- W-106596
- 2-Fluorophenol, analytical standard
- 2-Fluorophenol, 98%
- CS-0018719
- DTXCID0027729
- 2-Fluorophenol 1000 microg/mL in Methanol
- F0001-1049
- FP2
- InChI=1/C6H5FO/c7-5-3-1-2-4-6(5)8/h1-4,8
- BRN 1905112
- AM20040293
- NS00041725
- 2-Fluorophenol,99%
- 2-fluorophenoxy
- 1996-43-6
- DB-028087
- DTXSID001316872
- STL264214
- 1Fluoro2hydroxybenzene
- Phenol, ofluoro
- 206-681-2
- Phenol, 2fluoro
- oFluorophenol
-
- MDL: MFCD00002155
- Inchi: 1S/C6H5FO/c7-5-3-1-2-4-6(5)8/h1-4,8H
- InChI Key: HFHFGHLXUCOHLN-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1O
- BRN: 1905112
Computed Properties
- Exact Mass: 112.03200
- Monoisotopic Mass: 112.032443
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.7
- Topological Polar Surface Area: 20.2
- Molecular Weight: 112.10
Experimental Properties
- Color/Form: Not available
- Density: 1.256 g/mL at 25 °C(lit.)
- Melting Point: 16.1 °C (lit.)
- Boiling Point: 152°C(lit.)
- Flash Point: Fahrenheit: 116.6 ° f < br / > Celsius: 47 ° C < br / >
- Refractive Index: n20/D 1.511(lit.)
- Solubility: 37.7g/l
- Stability/Shelf Life: Stable. Flammable. Incompatible with strong oxidizing agents.
- PSA: 20.23000
- LogP: 1.53130
- pka: 8.73(at 25℃)
- Solubility: Not available
2-Fluorophenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H302,H312,H332
- Warning Statement: P280
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S28-S36/37-S36/37/39-S26-S16-S24/25-S23-S53
- RTECS:SL4530000
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- TSCA:T
- Storage Condition:Store at room temperature
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10; R20/21/22; R36/37/38
- Packing Group:III
- Hazard Level:3
2-Fluorophenol Customs Data
- HS CODE:29081000
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
2-Fluorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001290-50g |
2-Fluorophenol |
367-12-4 | 98% | 50g |
£18.00 | 2022-03-29 | |
| Fluorochem | 001290-100g |
2-Fluorophenol |
367-12-4 | 98% | 100g |
£32.00 | 2022-03-29 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F123547-1g |
2-Fluorophenol |
367-12-4 | 1g |
¥490.90 | 2023-09-02 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0150-250G |
2-Fluorophenol |
367-12-4 | >98.0%(GC) | 250g |
¥570.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F123546-100g |
2-Fluorophenol |
367-12-4 | ≥98.0% | 100g |
¥132.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F123546-25g |
2-Fluorophenol |
367-12-4 | ≥98.0% | 25g |
¥56.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F123546-500g |
2-Fluorophenol |
367-12-4 | ≥98.0% | 500g |
¥566.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F123546-5g |
2-Fluorophenol |
367-12-4 | ≥98.0% | 5g |
¥30.90 | 2023-09-02 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H74445-5g |
2-Fluorophenol |
367-12-4 | 97% | 5g |
¥48 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H74445-25g |
2-Fluorophenol |
367-12-4 | 97% | 25g |
¥72 | 2023-09-19 |
2-Fluorophenol Suppliers
2-Fluorophenol Related Literature
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Michael H. Abraham,Raymond J. Abraham,Abil E. Aliev,Claudio F. Tormena Phys. Chem. Chem. Phys. 2015 17 25151
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Taichi Hamamoto,Masahiro Funahashi J. Mater. Chem. C 2015 3 6891
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P. Pacholak,J. Krajewska,P. Wińska,J. Dunikowska,U. Gogowska,J. Mierzejewska,K. Durka,K. Wo?niak,A. E. Laudy,S. Luliński RSC Adv. 2021 11 25104
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4. Design, synthesis, and characterization of a fluoro substituted novel pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds and their biological applicationsSharad C. Karad,Vishal B. Purohit,Jemin R. Avalani,Nirav H. Sapariya,Dipak K. Raval RSC Adv. 2016 6 41532
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Bogdan Bogdanov,Dennis van Duijn,Steen Ingemann,Steen Hammerum Phys. Chem. Chem. Phys. 2002 4 2904
Additional information on 2-Fluorophenol
Introduction to 2-Fluorophenol (CAS No. 367-12-4)
2-Fluorophenol, with the chemical formula C₆H₅FO, is a fluorinated aromatic compound characterized by a hydroxyl group (-OH) and a fluorine atom (-F) substituent on a benzene ring. This compound, identified by its CAS number 367-12-4, has garnered significant attention in the pharmaceutical and chemical industries due to its versatile structural properties and potential applications in drug development. The presence of both fluorine and hydroxyl functional groups imparts unique reactivity and biological activity, making it a valuable intermediate in synthetic chemistry.
The synthesis of 2-fluorophenol typically involves fluorination reactions on phenol derivatives or direct fluorination of benzene rings using appropriate fluorinating agents. Modern synthetic methodologies have refined these processes to enhance yield and selectivity, reducing unwanted byproducts. Advanced techniques such as catalytic fluorination and electrochemical methods have been explored to achieve higher efficiencies in producing 2-fluorophenol.
One of the most compelling aspects of 2-fluorophenol is its role as a key intermediate in the development of pharmaceuticals. The introduction of a fluorine atom into aromatic compounds often enhances metabolic stability, bioavailability, and binding affinity to biological targets. Recent studies have highlighted the compound's utility in designing novel antiviral and anticancer agents. For instance, derivatives of 2-fluorophenol have been investigated for their potential in inhibiting viral proteases and kinases, demonstrating promising results in preclinical trials.
The fluorine atom's electronic properties significantly influence the reactivity of 2-fluorophenol. It exhibits moderate acidity due to the electron-withdrawing effect of the fluorine substituent, allowing for nucleophilic substitution reactions under controlled conditions. This characteristic makes it a valuable building block for constructing more complex molecules. Additionally, the hydroxyl group enables further functionalization through etherification, esterification, or condensation reactions, expanding its synthetic utility.
In the realm of medicinal chemistry, 2-fluorophenol has been incorporated into various drug candidates targeting neurological disorders. Its structural motif is found in several compounds under investigation for Alzheimer's disease and Parkinson's disease, where it modulates neurotransmitter activity. The compound's ability to cross the blood-brain barrier has been particularly noted in these studies, suggesting its potential as a pharmacophore in central nervous system (CNS) drugs.
Recent advancements in computational chemistry have further elucidated the mechanistic insights into how 2-fluorophenol interacts with biological targets. Molecular dynamics simulations and quantum mechanical calculations have revealed that the fluorine atom enhances binding affinity by stabilizing key interactions with proteins. These computational studies not only aid in drug design but also provide insights into optimizing synthetic routes for higher purity and yield.
The environmental impact of producing and handling 2-fluorophenol is another critical consideration. While it does not pose significant acute toxicity, proper handling protocols must be followed to prevent skin and eye irritation. Efforts are ongoing to develop greener synthetic routes that minimize waste and reduce energy consumption without compromising efficiency. Such sustainable practices align with global initiatives to promote environmentally responsible chemical manufacturing.
Industrial applications of 2-fluorophenol extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives are used as intermediates in synthesizing herbicides and fungicides due to their ability to disrupt metabolic pathways in pests while maintaining low environmental persistence. This dual functionality makes it an attractive candidate for developing next-generation crop protection agents.
The future prospects for 2-fluorophenol are promising, with ongoing research exploring its potential in nanotechnology and materials science. Its unique electronic properties make it suitable for developing organic semiconductors and liquid crystals used in electronic displays. Additionally, researchers are investigating its role in creating advanced polymers with enhanced thermal stability and mechanical strength.
In conclusion, 2-fluorophenol (CAS No. 367-12-4) represents a multifaceted compound with significant implications across multiple industries. Its structural versatility, coupled with its role as a key intermediate in drug development, underscores its importance in modern chemistry. As research continues to uncover new applications and synthetic methodologies, the utility of this compound is expected to grow even further.
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